molecular formula C14H18O2 B1327540 Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone CAS No. 898793-78-7

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone

Cat. No.: B1327540
CAS No.: 898793-78-7
M. Wt: 218.29 g/mol
InChI Key: ADBSKZQPDIGKCC-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a ketone compound characterized by the presence of a cyclobutane ring and a 4-methoxyphenyl group. It has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. This compound is widely used in scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of cyclobutyl benzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Phenols or other substituted aromatic compounds.

Scientific Research Applications

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone can be compared with other similar compounds, such as:

    Cyclobutyl phenyl ketone: Lacks the methoxy group, resulting in different reactivity and properties.

    Cyclobutyl 4-hydroxyphenyl ketone:

    Cyclobutyl 2-(4-chlorophenyl)ethyl ketone:

Properties

IUPAC Name

1-cyclobutyl-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBSKZQPDIGKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644301
Record name 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-78-7
Record name 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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